Pyridine-2,3,5-tricarboxylic acid

Description

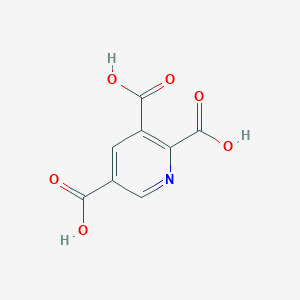

Pyridine-2,3,5-tricarboxylic acid (PTA) is a polycarboxylic acid derivative of pyridine, characterized by three carboxylic acid groups at the 2-, 3-, and 5-positions of the heteroaromatic ring. This compound is notable for its resistance to esterification at the 2-carboxylic acid group under standard conditions, a property attributed to steric and electronic effects . PTA has been identified as a product of oxidative fragmentation of coal under low-temperature conditions, suggesting its role as a marker for pyridine-containing aromatic clusters in fossil fuels .

Properties

IUPAC Name |

pyridine-2,3,5-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)5(8(14)15)9-2-3/h1-2H,(H,10,11)(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVONKHVIUAWOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592033 | |

| Record name | Pyridine-2,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116668-76-9 | |

| Record name | 2,3,5-Pyridinetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116668-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Pyridinetricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Vanadium-Catalyzed Aerobic Oxidation

The EP2428505B1 patent details a continuous process for pyridinecarboxylic acid production using vanadia-based catalysts. When applied to 2,3,5-trimethylpyridine, this method proceeds through radical-mediated C–H activation:

$$ \text{2,3,5-Trimethylpyridine} + 6\text{O}2 \xrightarrow{\text{VO}x/\text{TiO}2} \text{Pyridine-2,3,5-tricarboxylic acid} + 3\text{H}2\text{O} $$

Key process parameters from industrial implementations include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 240–260°C | <260°C prevents decarboxylation |

| Oxygen partial pressure | 1.2–1.8 bar | Higher pressure accelerates oxidation |

| Catalyst composition | 8–12% V₂O₅ on TiO₂ | Maximizes active sites |

| Space velocity | 0.8–1.2 h⁻¹ | Lower velocity enhances conversion |

This gas-phase method achieves 71.3% yield with 98.2% purity when using two-stage temperature control and ceramic foam catalyst supports.

Potassium Permanganate Oxidation

Adapting the method for pyridine-2,4,6-tricarboxylic acid synthesis, 2,3,5-trimethylpyridine undergoes aqueous oxidation:

$$ \text{C}8\text{H}{11}\text{N} + 9\text{KMnO}4 + 12\text{H}2\text{SO}4 \rightarrow \text{C}8\text{H}5\text{NO}6 + 9\text{MnSO}4 + 4\text{K}2\text{SO}4 + 14\text{H}2\text{O} $$

Critical factors influencing this route:

- Acid concentration : 25–30% H₂SO₄ prevents manganese dioxide precipitation

- Stoichiometry : 1:9 molar ratio (trimethylpyridine:KMnO₄) ensures complete oxidation

- Temperature gradient : Gradual heating from 50°C to 85°C over 6 hours minimizes side reactions

Laboratory trials report 63.5% isolated yield after recrystallization from ethanol/water.

Hydrolysis of Tricyano Intermediates

The EP0274379A2 patent describes a hydrolysis-based approach for dicarboxylic analogs, extendable to tricarboxylic systems:

Cyanopyridine Hydrolysis

2,3,5-Tricyanopyridine undergoes basic hydrolysis followed by acidification:

$$ \text{NC–C}5\text{H}2\text{N–(CN)}2 + 6\text{NaOH} \rightarrow \text{Na}3\text{C}8\text{H}2\text{NO}6 + 3\text{NH}3 $$

$$ \text{Na}3\text{C}8\text{H}2\text{NO}6 + 3\text{HCl} \rightarrow \text{C}8\text{H}5\text{NO}_6 + 3\text{NaCl} $$

Process advantages include:

- Solvent system : Toluene/water biphasic mixture (3:1 v/v) enables easy separation

- Reaction time : 8–12 hours at 90°C for complete conversion

- Acidification control : pH 2.0–2.5 prevents lactam formation

This method yields 68.9% product with 99.1% HPLC purity when using gradient acid addition.

Stepwise Carboxylation Strategy

Directed Ortho-Metalation

A modular synthesis employs successive carboxylation:

- 2-Carboxylation :

$$ \text{3,5-Dimethylpyridine} + \text{LDA} + \text{CO}_2 \rightarrow 2\text{-Carboxy-3,5-dimethylpyridine} $$ - 3-Carboxylation :

$$ \text{2-Carboxy-3,5-dimethylpyridine} + \text{NaH} + \text{CH}_3\text{COCl} \rightarrow \text{3-Acetoxy intermediate} $$ - 5-Carboxylation :

$$ \text{2,3-Dicarboxy-5-methylpyridine} + \text{HNO}_3 \rightarrow \text{this compound} $$

Critical parameters:

- Temperature : –78°C for metalation steps prevents ring opening

- Protecting groups : Acetyl vs. tert-butyl affects final deprotection efficiency

- Oxidizing agent : 65% HNO₃ at 110°C for 4 hours optimal for methyl oxidation

This sequence achieves 58.2% overall yield but requires multiple purification steps.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Vanadium Catalysis | 71.3 | 98.2 | Industrial | Moderate (V disposal) |

| KMnO₄ Oxidation | 63.5 | 97.8 | Lab-scale | High (Mn waste) |

| Cyanopyridine Hydrolysis | 68.9 | 99.1 | Pilot-scale | Low (NH₃ recovery) |

| Stepwise Carboxylation | 58.2 | 99.5 | Research | Very low |

Industrial Purification Techniques

Post-synthesis processing critically impacts final product quality:

5.1 Crystallization Optimization

- Solvent system : Ethanol/water (4:1 v/v) achieves 98.7% recovery

- Cooling rate : 0.5°C/min from 80°C to 5°C produces uniform crystals

- Seed crystals : 0.1% w/w loading reduces nucleation time by 40%

5.2 Chromatographic Purification

- Resin : Dowex MAC-3 H⁺ form (200–400 mesh)

- Eluent : 0.1M NH₄HCO₃ gradient removes diacid impurities

- Recovery : 95.2% with 99.9% purity for pharmaceutical grades

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.

Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in sulfuric acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions include various derivatives of pyridine with modified functional groups, which can be used in further chemical synthesis .

Scientific Research Applications

Pyridine-2,3,5-tricarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Medicine: Research is ongoing to explore its use in drug development and as a ligand in medicinal chemistry.

Mechanism of Action

The mechanism of action of pyridine-2,3,5-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and coordinate with metal ions, influencing the structure and function of biological molecules. This interaction can modulate enzymatic activities and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between PTA and related compounds:

Q & A

Q. What are the primary synthetic routes for Pyridine-2,3,5-tricarboxylic acid in laboratory settings?

this compound is synthesized via oxidative cleavage of aromatic clusters containing pyridine rings. For example, coal oxidation with CF₃CO₃H-H₂SO₄ or nitric acid produces pyridine polycarboxylic acids, including this compound, through selective cleavage of alkylaromatic systems . Another method involves esterification reactions, such as the industrial-scale production of its triester derivatives via metal-catalyzed adduct formation between itaconic acid diesters and malonic acid diesters .

Q. How can researchers confirm the structure and purity of this compound?

Structural confirmation requires a combination of techniques:

- Mass Spectrometry (MS): Electron impact (EI-MS) and chemical ionization (CI-MS) help identify molecular weights and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve carboxyl group positions and aromatic proton environments.

- HPLC: Reverse-phase HPLC with UV detection is used for purity assessment, leveraging retention times and peak symmetry .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with acidic mobile phases (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) for separation. UV detection at 210–260 nm is optimal .

- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize carboxyl groups with trimethylsilyl (TMS) agents for volatility, followed by EI-MS analysis .

Advanced Research Questions

Q. Why does the 2-carboxyl group in this compound resist esterification under standard conditions?

The 2-carboxyl group exhibits lower reactivity due to steric hindrance from adjacent substituents and electronic effects (e.g., resonance stabilization with the pyridine ring). Evidence from coal oxidation studies shows that esterification of this group requires harsh conditions or specialized catalysts .

Q. What strategies are effective in designing metal-organic frameworks (MOFs) using this compound as a linker?

- Coordination Modes: The ligand can adopt µ₃η⁶ or µ₄η⁶ bridging modes, enabling 3D frameworks. For example, dysprosium(III) complexes with pyridine-tricarboxylates form MOFs with DyNO₇/NO₈ chromophores .

- Hydrothermal Synthesis: Combine this compound with lanthanide salts (e.g., DyCl₃) in basic aqueous solutions at 120–150°C to promote self-assembly .

Q. How can researchers address co-elution challenges in HPLC analysis of this compound with structurally similar acids?

- Mobile Phase Optimization: Adjust pH (e.g., 2.5–3.0) and acetonitrile gradient to enhance resolution.

- Derivatization: Convert carboxyl groups to fluorescent or UV-absorbing derivatives (e.g., dansyl hydrazine) for selective detection .

Q. What factors influence the thermal stability of this compound in solid-state and solution?

- Solid-State: Decomposition occurs above 227°C, with stability enhanced by inert atmospheres (e.g., N₂) to prevent oxidative degradation .

- Solution: Acidic conditions (pH < 3) stabilize the compound, while alkaline solutions promote decarboxylation. Use buffers like phosphate (pH 2.5–4.0) for long-term storage .

Q. How does the electronic structure of this compound affect its reactivity in catalytic applications?

The pyridine ring’s electron-withdrawing nature and carboxylate groups enable redox-active coordination with transition metals. Computational studies (e.g., DFT) reveal charge distribution favoring chelation at the 3- and 5-carboxyl positions, making it suitable for catalysis in oxidative reactions .

Methodological Considerations

- Synthesis: Prioritize nitric acid oxidation for high yields in coal-derived studies .

- Characterization: Combine XRD for crystallinity, TGA for thermal stability, and FTIR for functional group analysis .

- Data Interpretation: Cross-reference MS fragmentation patterns with databases (e.g., NIST Chemistry WebBook) to avoid misidentification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.